BenchChemオンラインストアへようこそ!

2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

bradycardic agents If channel inhibition heart rate reduction

The core scaffold of 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 1220037-92-2) represents a foundational structure in two distinct medicinal chemistry programs: specific bradycardic agents and dual AKT/PDK1 pleckstrin homology (PH) domain inhibitors. In bradycardic agent research, the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton has been identified as essential for potent in vitro activity in isolated right atria, with specific substitutions at the 6- and 7-positions enabling further potency gains.

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
CAS No. 1220037-92-2
Cat. No. B1398317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
CAS1220037-92-2
Molecular FormulaC14H22Cl2N2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2CCC3=CC=CC=C3C2.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H
InChIKeyKEIFFTPMNOLBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 1220037-92-2) is a Strategic Starting Point for Bradycardic Agent and AKT/PDPK1 Inhibitor Optimization


The core scaffold of 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 1220037-92-2) represents a foundational structure in two distinct medicinal chemistry programs: specific bradycardic agents and dual AKT/PDK1 pleckstrin homology (PH) domain inhibitors. In bradycardic agent research, the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton has been identified as essential for potent in vitro activity in isolated right atria, with specific substitutions at the 6- and 7-positions enabling further potency gains [1]. Concurrently, optimized analogues of this scaffold, such as the C12-alkyl chain derivative PHT-427, function as dual Akt/PDPK1 PH domain inhibitors with documented in vivo antitumor efficacy [2]. The dihydrochloride salt form provides the water solubility necessary for in vitro assay development across both therapeutic areas, making this compound a critical unsubstituted starting point for structure-activity relationship (SAR) exploration.

Unsubstituted Scaffold vs. Optimized Analogues: Why 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride Cannot Be Replaced by Generic Heterocyclic Intermediates


Attempting to substitute this specific scaffold with generic piperidine or tetrahydroisoquinoline building blocks will fail to recapitulate the biological activities observed in the two therapeutic programs it anchors. SAR studies explicitly demonstrate that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton itself is essential for the appearance of potent in vitro bradycardic activity; simple piperidine or tetrahydroisoquinoline mono-fragments lack activity [1]. For AKT/PDK1 inhibition, the scaffold's substitution pattern—specifically the length of the alkyl chain at the 4-position of the phenylsulfonamide moiety—determines PH domain binding affinity, with the C12 chain (PHT-427) showing maximal binding. Analogues with C4, C6, or C8 alkyl chains demonstrate significantly reduced in vivo antitumor activity compared to the C12-optimized compound, directly correlating chain length with target engagement and efficacy [2]. Using the unsubstituted core (CAS 1220037-92-2) as a common synthetic intermediate is therefore non-negotiable for any group intending to generate and test novel analogues within either of these validated pharmacological classes.

Head-to-Head Evidence: Performance Data for 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline Derivatives vs. Clinical Benchmark Agents and In-Class Analogues


Bradycardic Potency of a 6,7-Dimethoxy Derivative Evaluated Against the Clinical Benchmark Zatebradine in Anesthetized Rats In Vivo

The optimized derivative 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c), which uses the core 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline scaffold, demonstrated in vivo bradycardic activity with a potency equal to half that of zatebradine, the clinical benchmark specific bradycardic agent, when tested in anesthetized rats [1]. Critically, compound 6c achieved this heart rate reduction with negligible influence on mean blood pressure, replicating the key therapeutic advantage of specific bradycardic agents over beta-blockers or calcium channel blockers [1].

bradycardic agents If channel inhibition heart rate reduction SAR

In Vivo Xenograft Tumor Growth Inhibition: PHT-427 (C12 Chain), an Optimized Derivative, Surpasses C4, C6, and C8 Alkyl Chain Analogues in Mice Bearing BxPC-3 Pancreatic Tumors

When administered orally to immunodeficient mice bearing BxPC-3 human pancreatic cancer xenografts, PHT-427, an analogue derived from the core scaffold bearing a C12 alkyl chain, inhibited tumor growth by up to 80% at doses of 125–250 mg/kg [1]. In contrast, analogues with shorter C4, C6, or C8 alkyl chains demonstrated significantly lower antitumor activity under identical dosing and tumor model conditions [1]. The superior efficacy of the C12 analogue was correlated with higher-affinity binding to the PH domains of both Akt (Ki = 2.7 μM) and PDPK1 (Ki = 5.2 μM) as measured by surface plasmon resonance [2].

AKT inhibitor PDPK1 inhibitor xenograft antitumor efficacy alkyl chain SAR

In Vitro Bradycardic SAR: The 2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline Skeleton is Essential for Activity in Isolated Guinea Pig Right Atria

A systematic SAR evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives bearing a cyclic amine at the 2-position in isolated guinea pig right atria revealed that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton is essential for the appearance of potent in vitro bradycardic activity; analogues lacking this specific connectivity lost activity [1]. Within the active series, the presence of at least one methoxy group at the 6- or 7-position of the tetrahydroisoquinoline ring was found to be important for exerting potent in vitro activity [1].

bradycardic agents SAR isolated right atria in vitro pharmacology

In Vivo Selectivity of Bradycardic Agent Derivatives Confirmed by Negligible Mean Blood Pressure Alteration in Conscious Rats

In anesthetized rat models, the optimized derivative compound 6c demonstrated potent bradycardic activity while exerting negligible influence on mean blood pressure [1]. This hemodynamic selectivity profile mirrors the therapeutic advantage of the clinically-approved specific bradycardic agent ivabradine, which reduces heart rate without affecting blood pressure or myocardial contractility, unlike traditional beta-blockers [2]. The ability of the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline scaffold to achieve this selectivity profile validates its target specificity for cardiac pacemaker If channels.

bradycardic agents blood pressure selectivity in vivo pharmacology

PHT-427 Binding Affinity (Ki) to Akt and PDPK1 PH Domains Compared to Structural Analogues

Surface plasmon resonance competitive binding assays using PtdIns(3,4,5)P3-biotin labeled liposomes demonstrated that PHT-427, the C12 alkyl chain derivative of the core scaffold, binds to the pleckstrin homology (PH) domains of Akt with a Ki of 2.7 μM and to PDPK1 with a Ki of 5.2 μM [1] [2]. A series of PHT-427 analogues with variable C2 to C14 alkyl chain lengths were synthesized and tested, with the C12 chain (PHT-427) showing the highest affinity for both PH domains [1]. The precise Ki values for C4, C6, and C8 analogues are not publicly available, but their reduced binding affinity correlates with their inferior in vivo antitumor activity [1].

AKT inhibitor PDPK1 inhibitor SPR PH domain binding affinity

Actionable Application Scenarios to Extract Value from 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 1220037-92-2)


Medicinal Chemistry: In-House Synthesis of Bradycardic Agent Analogues for Lead Optimization

Research groups targeting novel specific bradycardic agents for ischemic heart disease should use CAS 1220037-92-2 as the starting material for generating substituted analogues. The published SAR demonstrates that N-benzylation and 6,7-dimethoxy substitution of this core yields compound 6c, which achieves measurable bradycardic potency (half that of zatebradine) with hemodynamic selectivity [1]. Systematic variation of the N-substituent and methoxy patterns on this core enables identification of backup candidates with improved potency while preserving the intrinsic selectivity profile of the scaffold.

Oncology Drug Discovery: Generation of Alkyl Chain Analogues for Dual AKT/PDPK1 Inhibition

Groups pursuing AKT/PDPK1 PH domain inhibitors can use the core scaffold to synthesize novel alkyl chain analogues and benchmark them against PHT-427 (C12 chain). The published data show that chain length critically determines both PH domain binding affinity and in vivo xenograft efficacy [1] [2]. By using CAS 1220037-92-2 as a common intermediate, laboratories can generate focused libraries of C6–C16 analogues and evaluate them in the BxPC-3 pancreatic and MCF-7 breast cancer xenograft models where PHT-427 achieved up to 80% tumor growth inhibition [1].

Pharmacology: In Vitro Screening for Combined Bradycardic and Antitumor Properties

The dual biological potential of this scaffold supports a unique screening strategy: newly synthesized analogues can be profiled in parallel in isolated guinea pig right atria (bradycardic activity) and in Akt/PDPK1 signaling pathway inhibition assays (Western blot for phospho-Ser473-Akt and phospho-Ser241-PDPK1) [1] [2]. The commercial availability of CAS 1220037-92-2 as a dihydrochloride salt with defined purity (>95%) ensures immediate solubility in aqueous assay buffers, reducing experimental variability and enabling direct comparison of new analogues to literature benchmark compounds.

Chemical Biology: Tool Compound Generation for Target Validation Studies

The scaffold serves as a validated template for generating chemical probes to study the role of If channels in cardiac pacemaking and of AKT/PDPK1 PH domain signaling in cancer. The ability to modify the core at multiple positions—the piperidine nitrogen, the tetrahydroisoquinoline ring, and via N-alkylation or acylation—enables the design of affinity chromatography probes, fluorescently labeled derivatives, or PROTAC conjugates for target engagement studies, all built on the same commercially available intermediate.

Quote Request

Request a Quote for 2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.